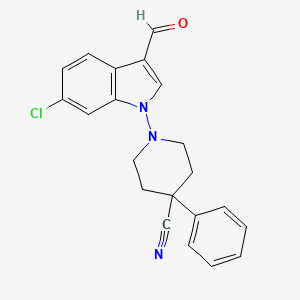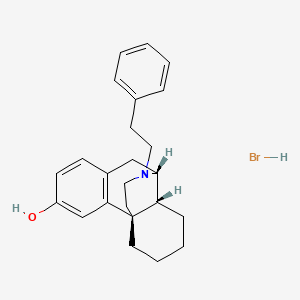
(+-)-17-Phenethylmorphinan hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-17-Phenethylmorphinan hydrobromide, also known as dextromethorphan hydrobromide, is a levorphanol derivative and codeine analog commonly used as a cough suppressant. It is a white crystalline powder that is soluble in water and alcohol. This compound is widely used in over-the-counter cough and cold medications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-17-Phenethylmorphinan hydrobromide typically involves the bromination of dextromethorphan. The process begins with the reaction of dextromethorphan with hydrobromic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrobromide salt .
Industrial Production Methods
Industrial production of (±)-17-Phenethylmorphinan hydrobromide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(±)-17-Phenethylmorphinan hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dextrophan, a metabolite with similar pharmacological properties.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Dextrophan
Reduction: Alcohol derivatives of dextromethorphan
Substitution: Various substituted morphinan derivatives
Applications De Recherche Scientifique
(±)-17-Phenethylmorphinan hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential use in treating neurological disorders such as depression and pseudobulbar affect.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The primary mechanism of action of (±)-17-Phenethylmorphinan hydrobromide involves its role as a low-affinity uncompetitive NMDA receptor antagonist and sigma-1 receptor agonist. It also acts as an antagonist of α3/β4 nicotinic receptors. These interactions lead to its cough suppressant effects and potential therapeutic benefits in neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dextrorphan: A metabolite of dextromethorphan with similar pharmacological properties.
Levorphanol: An opioid analgesic with a similar chemical structure but different pharmacological effects.
Codeine: An opioid used for pain relief and cough suppression, structurally related to dextromethorphan
Uniqueness
(±)-17-Phenethylmorphinan hydrobromide is unique due to its minimal interaction with opioid receptors, making it a safer alternative for cough suppression compared to other opioids. Its diverse receptor interactions also make it a valuable compound for research in neurological and psychiatric disorders .
Propriétés
Numéro CAS |
63903-47-9 |
|---|---|
Formule moléculaire |
C24H30BrNO |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
(1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C24H29NO.BrH/c26-20-10-9-19-16-23-21-8-4-5-12-24(21,22(19)17-20)13-15-25(23)14-11-18-6-2-1-3-7-18;/h1-3,6-7,9-10,17,21,23,26H,4-5,8,11-16H2;1H/t21-,23+,24+;/m0./s1 |
Clé InChI |
VKBPZWOOYLNYSW-YGICXTQQSA-N |
SMILES isomérique |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br |
SMILES canonique |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


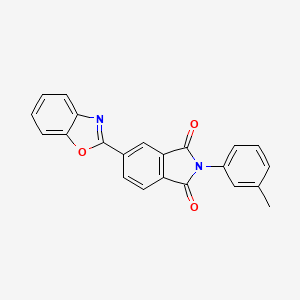
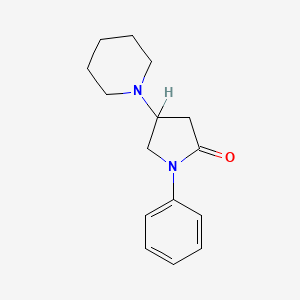
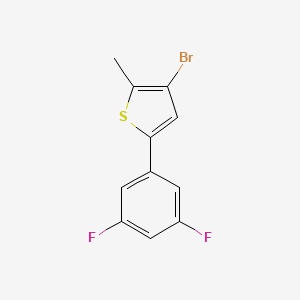
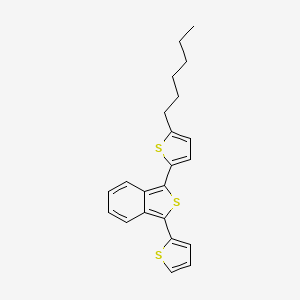
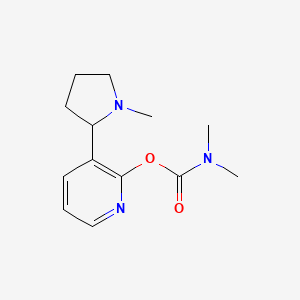
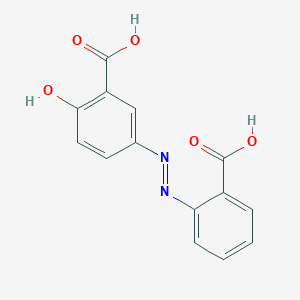
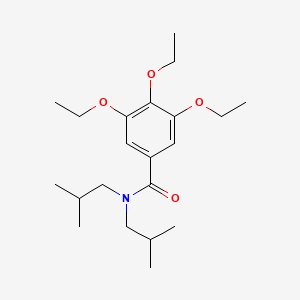
![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
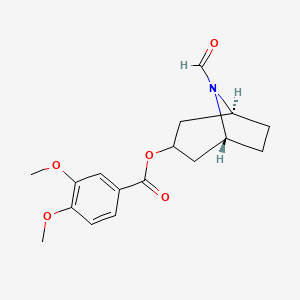
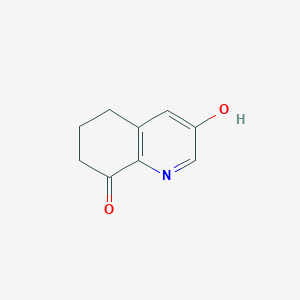
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
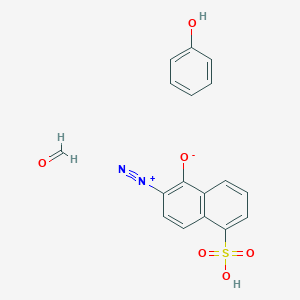
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
